3-Hydroxyisonicotinonitrile
Overview
Description
3-Hydroxyisonicotinonitrile is an organic compound with the molecular formula C6H4N2O It is a derivative of isonicotinonitrile, featuring a hydroxyl group at the third position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxyisonicotinonitrile are currently unknown. This compound is a chemical substance with a molecular weight of 120.11 . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly affect the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile with N,N-dibutyl-N-propylbutan-1-aminium fluoride in tetrahydrofuran (THF). This reaction typically requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction volumes and optimization of reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a suitable catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-isonicotinaldehyde or 3-isonicotinic acid.
Reduction: Formation of 3-aminomethylpyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Comparison with Similar Compounds
- 2-Methoxyisonicotinonitrile
- 3-Chloro-4-cyanopyridine
- 4-Cyanopicolinic acid
- Methyl 4-cyanopicolinate
- 2-Fluoroisonicotinonitrile
Comparison: 3-Hydroxyisonicotinonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxypyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBWFPVRFLVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514034 | |
Record name | 3-Hydroxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87032-82-4 | |
Record name | 3-Hydroxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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